4-Ethyl-4-methylmorpholin-4-ium bromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133318. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-ethyl-4-methylmorpholin-4-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.BrH/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQZVWGQFXXTIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCOCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886304 | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65756-41-4 | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65756-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065756414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65756-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methylmorpholinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethyl-4-methylmorpholin-4-ium bromide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-4-methylmorpholin-4-ium Bromide

Introduction

This compound, a quaternary ammonium salt, represents a significant compound within the class of morpholinium-based ionic liquids.[1][2] Its unique molecular architecture, combining a stable heterocyclic cation with a simple halide anion, imparts a range of desirable physicochemical properties. This guide offers a comprehensive exploration of these properties, grounded in established scientific principles and experimental data. We will delve into its synthesis, structural characteristics, thermal behavior, and diverse applications, providing researchers, chemists, and drug development professionals with a detailed understanding of its scientific and practical utility. The narrative is designed to not only present data but to explain the causal relationships between the compound's structure and its function, thereby offering actionable insights for its application in laboratory and industrial settings.

Chemical Identity and Molecular Structure

At its core, this compound is an ionic compound consisting of a positively charged 4-ethyl-4-methylmorpholin-4-ium cation and a negatively charged bromide anion. The permanent positive charge on the nitrogen atom, a defining feature of quaternary ammonium salts, makes its cationic state independent of pH and is fundamental to its chemical behavior.[3]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 65756-41-4 | [4][5] |

| Molecular Formula | C₇H₁₆BrNO | [1][5] |

| Molecular Weight | 210.12 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Melting Point | 177 - 187 °C | [5] |

| Purity | ≥ 97% | [1][5] |

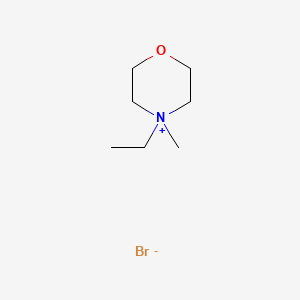

Molecular Structure Diagram:

The structure features a central morpholine ring where the nitrogen atom is quaternized by both a methyl and an ethyl group. This arrangement results in a stable, somewhat bulky cation.

Caption: Chemical structure of the 4-Ethyl-4-methylmorpholin-4-ium cation and Bromide anion.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a direct quaternization reaction, a classic and efficient method for preparing quaternary ammonium salts.[3] This process involves the alkylation of a tertiary amine.

Synthesis Pathway:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of N-methylmorpholine attacks the electrophilic ethyl group of an ethylating agent, typically ethyl bromide.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylmorpholine (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone.

-

Alkylation: Add ethyl bromide (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.

-

Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: As the product forms, it will often precipitate out of the solvent as a white solid. Cool the reaction mixture to enhance precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system like ethanol/ethyl acetate.

-

Drying: Dry the purified white crystalline powder under vacuum to remove residual solvent.

Characterization Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the synthesized product.

-

Sample Preparation: Dissolve 5-10 mg of the dried product in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Spectral Interpretation (Expected Signals):

-

¹H NMR: Distinct signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the morpholine ring protons (two multiplets) are expected. The integration of these signals should correspond to the number of protons in each group.

-

¹³C NMR: Signals for the unique carbon atoms of the ethyl, methyl, and morpholine ring moieties will be observed.

-

Physicochemical & Thermal Properties

The properties of this compound are characteristic of many ionic liquids, including high thermal stability and low volatility.[3][6] Morpholinium-based ionic liquids are known for their favorable electrochemical stability and moderate ionic conductivities.[7]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of the compound.

-

TGA: This technique measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature (Td). Morpholinium salts are generally found to be thermally stable to high temperatures.[8] The stability is influenced by the nature of both the cation and the anion.[9]

-

DSC: This analysis identifies thermal transitions such as melting point (Tm) and glass transition temperature (Tg). For many ionic liquids, a glass transition is observed instead of a sharp melting point.[7]

Experimental Workflow: Thermal Analysis

Caption: Experimental workflow for TGA and DSC thermal analysis.

Applications in Science and Industry

The versatile properties of this compound have led to its use in a wide array of applications.[5]

-

Electrolyte Solutions: Its ionic nature makes it an effective electrolyte for electrochemical applications, including in the development of high-performance batteries and supercapacitors.[5]

-

Phase Transfer Catalyst: As a quaternary ammonium salt, it can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields in organic synthesis.[5][10][11]

-

Pharmaceutical Development: It is utilized in drug formulation processes, where it can act to improve the solubility and stability of active pharmaceutical ingredients (APIs).[5][10]

-

Green Chemistry: Its low volatility and potential for recyclability position it as a more environmentally friendly alternative to traditional volatile organic solvents in certain chemical processes.[5]

-

Corrosion Inhibition: The compound can be applied in coatings and treatments to protect metal surfaces from corrosion, a valuable application in the automotive and aerospace industries.[5]

-

Antimicrobial Formulations: Like many quaternary ammonium compounds, it exhibits antimicrobial properties, making it a candidate for use in disinfectants and biocides.[5][11]

Safety and Toxicological Profile

As with any chemical compound, proper handling and awareness of potential hazards are paramount.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement |

| GHS08 | Danger | H340/H341: May cause/Suspected of causing genetic defects. |

Toxicological Considerations:

-

General Quaternary Ammonium Compounds (QACs): QACs as a class can be irritants to the skin and eyes.[12][13]

-

Morpholine Derivatives: The parent amine, morpholine, is known to be a skin and eye irritant.[13][14] While the toxicological profile of the quaternized form may differ, caution is warranted.

-

Handling: Due to the suspected mutagenicity, it is critical to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a versatile quaternary ammonium salt with a compelling profile of chemical and physical properties. Its straightforward synthesis, high thermal stability, and utility as a catalyst, electrolyte, and formulation aid underscore its importance in both academic research and industrial innovation. From advancing green chemistry principles to enabling new technologies in energy storage and pharmaceuticals, its potential is extensive. A thorough understanding of its properties, as detailed in this guide, is the foundation for leveraging its capabilities safely and effectively.

References

- 1. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 10. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. researchgate.net [researchgate.net]

Foreword: The Utility of Quaternary Morpholinium Salts in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-4-methylmorpholin-4-ium Bromide

In the landscape of chemical innovation, quaternary ammonium salts (QAS) represent a cornerstone class of compounds with remarkable versatility.[1] Among these, morpholinium-based salts are gaining prominence due to their unique structural and chemical properties. This compound, the subject of this guide, is a prime example. It serves as a highly effective phase transfer catalyst, an electrolyte in electrochemical applications, and a component in the development of ionic liquids and pharmaceutical formulations.[2][3] Its utility stems from the stable, positively charged nitrogen atom within the morpholine ring, which facilitates interactions between different phases and enhances reaction kinetics.[2] This guide provides a comprehensive, field-proven methodology for its synthesis, grounded in fundamental chemical principles and rigorous safety protocols.

Part 1: Mechanistic Rationale and Reagent Selection

The synthesis of this compound is a classic example of the Menshutkin reaction , a process involving the N-alkylation of a tertiary amine with an alkyl halide.[4][5][6] Understanding the underlying mechanism is critical for optimizing reaction conditions and ensuring a high yield of the desired product.

1.1 The Core Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

-

Nucleophile: N-methylmorpholine, O(CH₂CH₂)₂NCH₃, is a cyclic tertiary amine.[7] The lone pair of electrons on the nitrogen atom acts as the nucleophile, seeking an electron-deficient center. Its tertiary nature prevents unwanted side reactions that can occur with primary or secondary amines.[8]

-

Electrophile: Ethyl bromide (CH₃CH₂Br) serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it susceptible to nucleophilic attack.

-

Transition State & Product Formation: The nitrogen atom of N-methylmorpholine attacks the electrophilic carbon of ethyl bromide, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond. This forms the quaternary ammonium cation (4-Ethyl-4-methylmorpholin-4-ium) and a bromide anion, which associate to form the final salt product.

1.2 Causality in Reagent and Solvent Selection

The success of the synthesis hinges on the appropriate selection of starting materials and the reaction medium.

| Reagent/Solvent | Role | Key Properties & Selection Rationale |

| N-Methylmorpholine (NMM) | Nucleophilic Tertiary Amine | Formula: C₅H₁₁NOMolar Mass: 101.15 g/mol Appearance: Colorless liquid[7]Rationale: A readily available cyclic tertiary amine.[9] High purity (>98%) is crucial to prevent side reactions. |

| Ethyl Bromide | Ethylating Agent (Electrophile) | Formula: C₂H₅BrMolar Mass: 108.97 g/mol Appearance: Colorless liquid[10]Rationale: An effective and reactive alkylating agent. Must be handled with care due to its volatility and toxicity.[11] |

| Acetonitrile or Methyl Ethyl Ketone (MEK) | Solvent | Rationale: Aprotic polar solvents are ideal for SN2 reactions as they can solvate the cation, stabilizing the transition state without interfering with the nucleophile. They also facilitate the precipitation of the resulting salt, which is often less soluble in these solvents than the starting materials, driving the reaction to completion.[12][13] |

Part 2: Experimental Protocol and Workflow

This section details a self-validating protocol for the synthesis, isolation, and purification of this compound. Adherence to safety precautions is paramount throughout the procedure.

2.1 Safety and Handling Precautions

-

N-Methylmorpholine: Flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated chemical fume hood.

-

Ethyl Bromide: Highly flammable, toxic, and a suspected carcinogen.[11] All handling must occur within a chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

2.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Reagent Charging: In a chemical fume hood, charge the flask with N-methylmorpholine (e.g., 10.1 g, 0.1 mol) and a suitable solvent such as acetonitrile (50 mL).[13]

-

Initiation of Reaction: Begin stirring the solution. Using the dropping funnel, add ethyl bromide (e.g., 12.0 g, 0.11 mol, a slight excess) dropwise to the stirred solution over 20-30 minutes. The reaction may be mildly exothermic.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C for acetonitrile) and maintain this temperature for 6-8 hours.[12] As the reaction progresses, a white crystalline solid will precipitate from the solution.

-

Isolation of Crude Product: After the reaction period, cool the flask to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, fresh solvent (e.g., 2 x 15 mL cold acetonitrile) to remove any unreacted starting materials.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

2.3 Purification by Recrystallization

-

Transfer the dried crude product to an Erlenmeyer flask.

-

Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol or isopropanol) until the solid just dissolves.

-

Slowly add a co-solvent in which the salt is poorly soluble (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

2.4 Experimental Workflow Diagram

Caption: A schematic overview of the synthesis and purification workflow.

Part 3: Product Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step. The following data provides a benchmark for validation.

3.1 Physical and Chemical Properties

| Property | Expected Value | Source(s) |

| CAS Number | 65756-41-4 | [2][14][15] |

| Molecular Formula | C₇H₁₆BrNO | [2][16] |

| Molecular Weight | 210.12 g/mol | [2][16] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 177 - 187 °C | [2] |

| Purity (Assay) | ≥ 97% (by titration) | [2] |

3.2 Spectroscopic and Analytical Data

While a specific, published spectrum for this exact compound is not available in the initial search, the expected NMR characteristics can be reliably predicted based on the structure and data from analogous morpholinium salts.[17]

| Analysis Method | Expected Results |

| ¹H NMR | Ethyl Group: A triplet signal for the -CH₃ protons and a quartet for the -NCH₂- protons. Methyl Group: A singlet for the -NCH₃ protons. Morpholine Ring: Two distinct multiplets corresponding to the -NCH₂- and -OCH₂- protons of the ring. |

| ¹³C NMR | Signals corresponding to the unique carbon atoms: two for the ethyl group, one for the methyl group, and two for the morpholine ring carbons. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the mass of the cation [C₇H₁₆NO]⁺ at m/z ≈ 130.2. |

Conclusion

The synthesis of this compound via the Menshutkin reaction is a robust and scalable process. By understanding the SN2 mechanism, carefully selecting high-purity reagents and appropriate solvents, and adhering to strict safety protocols, researchers can reliably produce this valuable quaternary ammonium salt. The detailed protocol and characterization benchmarks provided in this guide serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling the consistent and safe production of this versatile compound for a wide array of applications.

References

- 1. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hnsincere.com [hnsincere.com]

- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 8. aozunasia.com [aozunasia.com]

- 9. atamankimya.com [atamankimya.com]

- 10. ETHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. prepchem.com [prepchem.com]

- 13. Morpholine quaternary ammonium salt ion liquid and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-4-methylmorpholin-4-ium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt, is a compound of increasing interest across various scientific disciplines. Its utility as a phase transfer catalyst, an electrolyte in electrochemical applications, and a component in pharmaceutical formulations underscores the importance of a thorough understanding of its physical properties.[1][2] This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing its structural and physicochemical properties. The information presented herein is intended to support researchers and developers in the effective application and manipulation of this versatile compound.

Chemical Identity and Structure

This compound is identified by the CAS number 65756-41-4.[3][4][5] Its molecular structure consists of a morpholinium cation, where the nitrogen atom is quaternized with both a methyl and an ethyl group, and a bromide anion. This ionic nature is fundamental to many of its physical properties.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| CAS Number | 65756-41-4 | [3][4][5] |

| Molecular Formula | C₇H₁₆BrNO | [5] |

| Molecular Weight | 210.12 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | CC[N+]1(C)CCOCC1.[Br-] | [3] |

| InChI Key | ACQZVWGQFXXTIX-UHFFFAOYSA-M | [3][5][6] |

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various experimental and industrial settings.

Appearance and Morphology

At room temperature, this compound presents as a white to light yellow crystalline powder.[2] The crystalline nature suggests a well-ordered lattice structure in the solid state.

Melting Point

The melting point of this compound is reported to be in the range of 177-187 °C.[2] This relatively high melting point is characteristic of ionic compounds, reflecting the strong electrostatic forces between the morpholinium cation and the bromide anion in the crystal lattice.

Solubility

As a quaternary ammonium salt, this compound is soluble in polar solvents. It is explicitly reported to be soluble in water. Its ionic character also suggests solubility in other polar solvents such as ethanol and methanol. This property is crucial for its use in aqueous reaction media and as an electrolyte in non-aqueous battery systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. A study on N-substituted morpholines provides a basis for predicting the chemical shifts.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups attached to the nitrogen atom, as well as the protons of the morpholine ring. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl and methyl carbons, and the carbons of the morpholine ring. The carbons directly bonded to the nitrogen atom will exhibit the largest downfield shift due to the electron-withdrawing effect of the quaternary ammonium center.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the vibrational modes of the morpholinium cation. Key expected absorptions include C-H stretching vibrations of the alkyl groups and the morpholine ring, as well as C-O-C stretching of the ether linkage within the morpholine ring. The absence of an N-H stretching band confirms the quaternary nature of the nitrogen atom.

Thermal Stability

The thermal stability of quaternary ammonium salts is a critical consideration for applications involving elevated temperatures. The primary decomposition pathway for such compounds is typically the Hofmann elimination reaction. For this compound, heating would likely lead to the formation of N-methylmorpholine, ethene, and hydrogen bromide. The onset of thermal decomposition can be precisely determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Crystallography

While a specific crystal structure determination for this compound has not been found in the reviewed literature, insights can be drawn from the crystal structure of the closely related 4-methylmorpholinium bromide.[9] It is expected that this compound would also crystallize in a well-defined lattice, likely a monoclinic or orthorhombic system. The crystal packing would be dominated by electrostatic interactions between the 4-ethyl-4-methylmorpholin-4-ium cations and the bromide anions. Hydrogen bonding, if any, would be weak and involve the C-H donors of the organic cation and the bromide acceptor.

Safety and Handling

A comprehensive understanding of the safety and handling requirements is paramount when working with any chemical substance.

Hazard Identification

According to safety data sheets, this compound is suspected of causing genetic defects (H341) and is classified under Germ cell mutagenicity, Category 2.[10]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

Recommended Handling Procedures

Given the potential health hazards, stringent safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11]

-

Engineering Controls: Use in a well-ventilated area, preferably with a local exhaust ventilation system to prevent dust dispersion.[10][11]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10][11]

-

Storage: Store in a cool, shaded, and dry place in a tightly closed container under an inert atmosphere. The substance should be stored locked up.[10][11]

Experimental Protocols

To provide a practical context for the properties discussed, this section outlines standard methodologies for their determination.

Melting Point Determination

The melting point of this compound can be accurately determined using a Differential Scanning Calorimeter (DSC).

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

Synthesis

A general method for the synthesis of N-alkyl-N-methylmorpholinium bromides involves the quaternization of N-methylmorpholine with the corresponding alkyl bromide.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine in a suitable solvent such as methyl ethyl ketone.

-

Reagent Addition: Add an equimolar amount of ethyl bromide dropwise to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

-

Product Isolation: Upon cooling, the product will crystallize out of the solution. Collect the solid by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the structure and properties of this compound and a typical experimental workflow for its characterization.

Caption: Relationship between molecular structure and physical properties.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This compound is a quaternary ammonium salt with a distinct set of physical properties that make it a valuable compound in various research and industrial applications. Its high melting point, solubility in polar solvents, and predictable spectroscopic characteristics are all direct consequences of its ionic nature. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers and professionals to confidently work with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 65756-41-4 [sigmaaldrich.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methylmorpholinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-4-methylmorpholin-4-ium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and properties of 4-Ethyl-4-methylmorpholin-4-ium bromide (CAS No. 65756-41-4). While this quaternary ammonium salt is utilized in various applications, including as a phase-transfer catalyst and an ionic liquid precursor, detailed experimental structural data in the public domain is notably scarce. This guide synthesizes available information with established chemical principles to present a robust model of its molecular architecture. We will delve into its covalent framework, predict its three-dimensional conformation, outline a reliable synthetic protocol, and forecast its expected spectroscopic signatures. This document is intended to serve as a foundational resource for researchers employing or investigating this compound and its derivatives.

Introduction and Strategic Context

This compound is a quaternary ammonium salt distinguished by a morpholine core.[1] The central nitrogen atom is rendered permanently cationic through quaternization with both a methyl and an ethyl group, with bromide serving as the counter-ion.[2] This structure imparts properties that make it valuable in several scientific domains. It is recognized as an effective phase-transfer catalyst, facilitating reactions between immiscible phases, and is explored for its potential in developing ionic liquids—a class of salts with low melting points and thermal stability.[3] Furthermore, its applications extend to electrolyte solutions, pharmaceutical development, and biochemical research.[3]

Despite its utility, a comprehensive, publicly available crystal structure analysis for this specific compound has not been reported. This guide, therefore, bridges this knowledge gap by combining catalog data with predictive methodologies based on foundational spectroscopic principles and data from analogous structures.

Molecular Structure and Stereochemistry

The defining feature of this compound is the central, positively charged nitrogen atom, which is covalently bonded to four carbon atoms: two belonging to the morpholine ring, one to a methyl group, and one to an ethyl group.[2]

Covalent Framework

The molecular formula of the cationic component is C₇H₁₆NO⁺, paired with a bromide anion (Br⁻).[4] The core of the cation is a saturated six-membered morpholine ring. This heterocyclic system contains an ether linkage (C-O-C) opposite the nitrogen atom. The nitrogen atom is tetra-substituted, resulting in a permanent positive charge.

Caption: 2D representation of the 4-Ethyl-4-methylmorpholin-4-ium cation.

Predicted Conformation

Saturated six-membered heterocyclic rings, such as morpholine, predominantly adopt a chair conformation to minimize torsional and steric strain. It is highly probable that the morpholine ring in the 4-Ethyl-4-methylmorpholin-4-ium cation also exists in a stable chair form. The substituents on the nitrogen atom (the second ring carbon, the methyl group, and the ethyl group) will occupy axial and equatorial positions. Dynamic ring flipping would occur in solution.

Synthesis Protocol: Quaternization of N-Methylmorpholine

The synthesis of this compound is a classic example of an Sₙ2 reaction, specifically, the quaternization of a tertiary amine. The lone pair of electrons on the nitrogen atom of N-methylmorpholine acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide.[5]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

-

Addition of Alkylating Agent: To the stirred solution, add ethyl bromide (1.0-1.2 eq.) dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate of reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting amine.

-

Product Isolation: Upon completion, the quaternary ammonium salt, which is often insoluble in the reaction solvent, may precipitate out. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether or hexane.

-

Purification: The resulting solid is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with a small amount of cold diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield the final product.

This self-validating protocol relies on the significant polarity difference between the neutral tertiary amine starting material and the ionic quaternary ammonium salt product, allowing for straightforward isolation and purification.

Physicochemical and Spectroscopic Characterization

Due to the absence of published primary spectra, this section details the expected analytical results based on the known molecular structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 65756-41-4 | [2][3] |

| Molecular Formula | C₇H₁₆BrNO | [3][4] |

| Molecular Weight | 210.12 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 177-187 °C | [3] |

| Purity | ≥ 97% (Typical) | [3] |

| SMILES | CC[N+]1(CCOCC1)C.[Br-] | [2] |

| InChIKey | ACQZVWGQFXXTIX-UHFFFAOYSA-M | [4] |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl, and morpholine ring protons.

-

Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -N-CH₂-). The quartet will be downfield from the triplet due to the deshielding effect of the adjacent positively charged nitrogen.

-

Methyl Group: A sharp singlet integrating to 3H (for the -N-CH₃). This will be a downfield singlet due to the direct attachment to the cationic nitrogen.

-

Morpholine Ring: The eight protons on the morpholine ring are diastereotopic and will likely appear as complex multiplets. The four protons on the carbons adjacent to the nitrogen (-N-CH₂-) will be further downfield than the four protons on the carbons adjacent to the oxygen (-O-CH₂-).

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals.

-

Ethyl Group: Two signals, one for the -CH₃ carbon and one for the -N-CH₂- carbon.

-

Methyl Group: One signal for the -N-CH₃ carbon.

-

Morpholine Ring: Two signals for the methylene carbons. The signal for the carbons adjacent to the nitrogen will be downfield compared to the signal for the carbons adjacent to the oxygen.

-

The IR spectrum will be dominated by absorptions corresponding to C-H and C-O bonds.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl, methyl, and morpholine groups.[6]

-

C-O Stretching: A strong, characteristic absorption in the 1080-1300 cm⁻¹ range due to the C-O-C ether linkage within the morpholine ring.[1]

-

C-N Stretching: This absorption is typically weaker and can be found in the fingerprint region.

As a pre-formed cation, this compound is ideally suited for analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[3]

-

Expected Ion: The primary ion observed will be the cation [C₇H₁₆NO]⁺.

-

Expected m/z: The calculated monoisotopic mass of the cation is approximately 130.1232 u. The spectrum should show a prominent peak at this mass-to-charge ratio. Fragmentation analysis (MS/MS) could be used to further confirm the structure by observing the loss of the ethyl or methyl groups.

Conclusion

This compound is a structurally straightforward yet functionally significant quaternary ammonium salt. While a definitive solid-state structure via X-ray crystallography is not publicly available, its molecular architecture can be confidently described through an understanding of its covalent bonding, the predictable chair conformation of its morpholine ring, and its straightforward synthesis via amine quaternization. The predicted spectroscopic data provided in this guide offers a valuable framework for the empirical characterization of this compound, enabling researchers to verify its identity and purity in their own applications. This synthesis of known data and predictive analysis provides a solid foundation for any scientist or developer working with this versatile molecule.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 65756-41-4 | Benchchem [benchchem.com]

- 6. eng.uc.edu [eng.uc.edu]

Thermal Stability of 4-Ethyl-4-methylmorpholin-4-ium Bromide: A Methodological and Mechanistic Evaluation

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-Ethyl-4-methylmorpholin-4-ium bromide (C₇H₁₆BrNO), a quaternary ammonium salt with significant potential in the development of ionic liquids (ILs) for applications ranging from phase transfer catalysis to electrochemical systems.[1] As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the thermal decomposition of morpholinium-based ILs. We present not only the theoretical underpinnings but also detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These protocols are designed as self-validating systems to ensure data integrity and reproducibility. The guide elucidates the causal relationships between molecular structure and thermal behavior, postulates a likely decomposition mechanism, and provides a framework for researchers and drug development professionals to accurately assess the operational limits of this and similar compounds.

Introduction: The Morpholinium Cation in Advanced Applications

This compound is a member of the morpholinium-based ionic liquid family. These compounds are gaining considerable attention due to their unique physicochemical properties, including potential for lower toxicity compared to more common imidazolium or pyridinium cations.[2][3] The core morpholinium structure, combined with the tunability offered by N-alkylation, allows for the design of ILs with specific properties for diverse applications such as organic synthesis, the preparation of nanomaterials, and as electrolytes in electrochemical devices.[2][4] The utility of this compound in these fields is fundamentally linked to its stability under operational stress, with thermal stability being a primary determinant of its viable working temperature range.[5]

The Imperative of Thermal Stability

The thermal stability of an ionic liquid dictates its maximum operating temperature and long-term performance.[6][7] For applications in synthesis, catalysis, or as heat-transfer fluids, a high decomposition temperature is crucial.[5][8] Degradation of the IL not only compromises the process but can also generate volatile and potentially hazardous byproducts. Therefore, a rigorous and nuanced understanding of a candidate IL's thermal limits is a non-negotiable prerequisite for its successful implementation. This involves more than identifying a single decomposition temperature; it requires an appreciation for both short-term (dynamic) and long-term (isothermal) stability.[9][10]

Governing Factors of Thermal Stability in Morpholinium Salts

The thermal stability of an ionic liquid is not an arbitrary value but a consequence of its molecular architecture. The interplay between the cation and anion dictates the strength of the ionic interactions and the susceptibility of the compound to decomposition.[11][12]

Cation Structure: The Role of the Morpholinium Ring and Alkyl Substituents

The morpholinium cation is a saturated heterocyclic structure. Compared to aromatic cations like imidazolium, it lacks resonance stabilization, which can influence its intrinsic stability. The stability is further modulated by the nature of the alkyl substituents on the quaternary nitrogen. Generally, longer alkyl chains can sometimes lead to lower thermal stability.[6] The decomposition of quaternary ammonium salts can be initiated by the cleavage of the N-C bonds.

Anion Influence: The Nucleophilicity of Bromide

The anion is often the primary determinant of an ionic liquid's thermal stability.[11][12] Halide anions, and bromide in particular, are known to be more nucleophilic than larger, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻). This higher nucleophilicity can facilitate decomposition pathways, such as nucleophilic substitution reactions (Sₙ2), where the bromide ion attacks an electrophilic carbon on the cation's alkyl groups.[13][14] Consequently, ILs with halide anions often exhibit lower thermal stability compared to their counterparts with weakly coordinating anions.[15] For some N-alkyl-N-methylmorpholinium bromides, decomposition temperatures have been observed to be below approximately 230°C.[15]

Experimental Framework for Stability Assessment

A dual-technique approach is essential for a complete picture of thermal behavior. Thermogravimetric Analysis (TGA) quantifies thermal stability by measuring mass loss versus temperature, while Differential Scanning Calorimetry (DSC) identifies phase transitions.

Core Methodology: Thermogravimetric Analysis (TGA)

TGA is the definitive technique for determining the decomposition temperature of ILs.[6] A sample is heated at a controlled rate in a specific atmosphere, and its mass is continuously monitored. The resulting data provide key parameters such as the onset decomposition temperature (T_onset), which is a critical indicator of short-term thermal stability.[6][10]

Complementary Technique: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[16] It is used to determine phase transitions such as melting point (Tₘ), crystallization temperature (Tₑ), and glass transition temperature (T₉).[16][17] These parameters define the temperature range in which the material exists in a stable liquid state, which is essential for its application as an ionic liquid.[16] For this compound, a melting point between 177 °C and 187 °C has been reported.[1]

Protocol: High-Fidelity TGA of this compound

This protocol is designed to provide a robust and reproducible measure of the short-term thermal stability of the title compound.

Instrumentation and Materials

-

Thermogravimetric Analyzer: Calibrated, with a high-precision balance.

-

Sample Pans: Platinum or alumina crucibles (100 µL). Inertness is key to prevent catalytic decomposition.

-

Atmosphere: High-purity nitrogen (99.999% or higher). An inert atmosphere is crucial to prevent oxidative decomposition, which can occur at lower temperatures.[6]

-

Sample: this compound, verified for purity (≥97%). Impurities like water or residual solvents can significantly lower the observed decomposition temperature.[11]

Sample Preparation and Validation

-

Drying: Dry the sample under a high vacuum at a temperature well below its melting point (e.g., 60-80 °C) for at least 12 hours to remove any absorbed water or volatile impurities.

-

Handling: Perform all sample handling in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption.

-

Sample Mass: Accurately weigh a sample of 5–10 mg into the TGA pan. This mass is large enough to be representative but small enough to minimize thermal gradients within the sample.

Detailed Experimental Workflow

The following workflow ensures high-quality, interpretable data.

-

Purge and Tare: Place the prepared sample crucible into the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to establish an inert environment. Tare the balance.

-

Equilibration: Equilibrate the sample at a starting temperature of 30 °C and hold for 5 minutes to ensure thermal stability before the heating ramp begins.

-

Heating Ramp: Heat the sample from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C). A heating rate of 10 °C/min is a standard convention that allows for comparison across different studies.[6] Slower rates can provide a more accurate, albeit lower, T_onset, while faster rates can overestimate stability.[6][9]

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

Data Analysis and Interpretation

-

TGA Curve: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

Derivative Thermogram (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (T_peak).

-

Onset Temperature (T_onset): Determine the T_onset from the TGA curve. This is typically calculated as the intersection of the tangent drawn from the point of maximum slope on the mass loss curve with the baseline. This value represents the temperature at which significant decomposition begins.[6]

Protocol: DSC Analysis for Phase Transition Identification

This protocol details the procedure for identifying key phase transitions.

Instrumentation and Materials

-

Differential Scanning Calorimeter: Calibrated with high-purity standards (e.g., indium).

-

Sample Pans: Hermetically sealed aluminum pans to prevent any mass loss during heating.

-

Atmosphere: High-purity nitrogen.

-

Sample: this compound, prepared as in section 5.2.

Detailed Experimental Workflow

-

Sample Preparation: Hermetically seal 3–5 mg of the dried sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Thermal Cycle:

-

First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its reported melting point (e.g., 200 °C) at a rate of 10 °C/min. This scan removes the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 200 °C to a low temperature (e.g., -80 °C) at 10 °C/min. This scan will reveal any crystallization (exothermic) or glass transition events.

-

Second Heating Scan: Heat the sample from -80 °C back to 200 °C at 10 °C/min. This scan provides a clearer view of the glass transition (T₉), cold crystallization (T_cc), and melting point (Tₘ).[16]

-

-

Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline (glass transition).

Anticipated Results and Discussion

Based on the known properties of similar morpholinium halide salts, we can anticipate the thermal profile of this compound.

Expected Thermal Profile

The following table summarizes the expected thermal data points for the compound.

| Parameter | Symbol | Anticipated Value | Analysis Method | Significance |

| Melting Point | Tₘ | 177 - 187 °C[1] | DSC | Defines the transition from solid to liquid state. |

| Onset Decomposition Temp. | T_onset | ~200 - 230 °C | TGA | Marks the beginning of significant thermal degradation. |

| Peak Decomposition Temp. | T_peak | ~220 - 250 °C | TGA (DTG) | Temperature of maximum decomposition rate. |

Note: T_onset and T_peak values are estimates based on data for similar N-alkyl-N-methylmorpholinium bromides and the known destabilizing effect of the bromide anion.[15]

Postulated Decomposition Pathway

The primary decomposition mechanism for quaternary ammonium halides at elevated temperatures is often an Sₙ2 reaction, where the halide anion acts as a nucleophile.[13][14] For this compound, the bromide ion (Br⁻) can attack either the methyl or the ethyl group attached to the quaternary nitrogen. Attack at the less sterically hindered methyl group is generally favored.

This leads to two potential primary decomposition reactions:

-

Path A (Major): Nucleophilic attack on the methyl group, yielding N-ethylmorpholine and bromomethane.

-

Path B (Minor): Nucleophilic attack on the ethyl group, yielding N-methylmorpholine and bromoethane.

Both N-ethylmorpholine and N-methylmorpholine are volatile, as are the alkyl bromide products, which accounts for the mass loss observed in TGA.

Safety, Handling, and Storage Considerations

As with any chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18]

-

Handling: Avoid creating dust and handle in a well-ventilated area or fume hood to avoid inhalation.[18][19] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[19][20] Keep away from heat and oxidizing agents.[19]

-

Decomposition Hazards: Be aware that thermal decomposition will produce volatile organic compounds (N-alkylmorpholines) and toxic alkyl bromides.[18] All thermal analysis should be conducted in a well-ventilated instrument, preferably with an exhaust system.

Conclusion and Future Outlook

This guide has detailed the critical importance of thermal stability for this compound and provided a robust framework for its experimental determination. The stability of this compound is governed by the interplay between the morpholinium cation and the nucleophilic bromide anion, with an anticipated onset of decomposition in the range of 200-230 °C via an Sₙ2 mechanism. The provided TGA and DSC protocols offer a reliable methodology for researchers to validate these properties and establish safe operational limits. For high-temperature applications (above 200 °C), it would be advisable to explore derivatives of this cation paired with more thermally stable, non-coordinating anions such as bis(trifluoromethylsulfonyl)imide. Further research employing techniques like TGA-MS (Mass Spectrometry) would be invaluable to definitively identify the decomposition products and confirm the proposed mechanistic pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Collection - Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. angenechemical.com [angenechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. This compound | 65756-41-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 4-Ethyl-4-methylmorpholin-4-ium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt classified as an ionic liquid. The document is structured to deliver not just theoretical knowledge but also practical insights for laboratory applications. It delves into the molecular determinants of solubility, outlines robust experimental protocols for its quantification, and presents an expected solubility profile in a range of common organic solvents. This guide is intended to be an essential resource for scientists and researchers leveraging the unique properties of this compound in fields such as organic synthesis, pharmaceutical development, and materials science.

Introduction: Understanding the Significance of Solubility

This compound (henceforth referred to as [C₂C₁Morph][Br]) is a member of the morpholinium-based ionic liquids, a class of compounds gaining traction for their favorable properties, including high thermal stability and a wide electrochemical window.[1][2] Its utility as a phase transfer catalyst, an electrolyte in electrochemical applications, and a component in drug formulations is intrinsically linked to its solubility in various media.[3] Understanding and predicting how [C₂C₁Morph][Br] interacts with different organic solvents is paramount for designing, optimizing, and controlling chemical processes.

The solubility of an ionic liquid is not a simple, monolithic property. It is a nuanced interplay of intermolecular forces between the cation-anion pair and the surrounding solvent molecules. This guide will deconstruct these interactions to provide a predictive framework and practical methodologies for assessing the solubility of [C₂C₁Morph][Br].

Theoretical Framework: The Molecular Dance of Dissolution

The dissolution of an ionic liquid like [C₂C₁Morph][Br] in an organic solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of molecular-level interactions. The key factors influencing solubility include:

-

Ionic Nature and Polarity: As a salt, [C₂C₁Morph][Br] is inherently polar. Its solubility is most favorable in polar solvents that can effectively solvate both the 4-ethyl-4-methylmorpholin-4-ium cation and the bromide anion.[4] Generally, ionic compounds exhibit high solubility in polar protic solvents due to strong ion-dipole interactions.[4]

-

Cation and Anion Structure: The morpholinium cation, with its ethyl and methyl substituents, and the bromide anion dictate the strength of the ionic lattice and the nature of solute-solvent interactions. The structure of the cation, including the length of its alkyl chains, can influence hydrophobicity and, consequently, solubility in less polar solvents.[5][6]

-

Solvent Properties: The dielectric constant, dipole moment, and hydrogen bonding capability of the organic solvent are critical determinants of its ability to dissolve an ionic liquid.

-

Polar Protic Solvents (e.g., Alcohols): These solvents, possessing O-H or N-H bonds, are generally excellent solvents for ionic liquids due to their ability to form hydrogen bonds and engage in strong ion-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have high dipole moments but lack O-H or N-H bonds. They can effectively solvate cations through dipole interactions but are less effective at solvating small anions like bromide compared to protic solvents.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and dipole moments and are generally poor solvents for ionic liquids as they cannot overcome the strong electrostatic forces holding the ionic lattice together.[7]

-

Predictive Models: The Power of In Silico Screening

Given the vast number of possible ionic liquid and solvent combinations, experimental screening can be time-consuming and costly.[8] Computational models like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) have emerged as powerful tools for predicting the thermodynamic properties of fluid mixtures, including solubility.[7][8][9][10][11] COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces, providing a reliable method for pre-screening suitable solvents for a given ionic liquid.[9][10]

Expected Solubility Profile of [C₂C₁Morph][Br]

| Solvent Class | Example Solvents | Relative Polarity | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | High | Strong hydrogen bonding and ion-dipole interactions effectively solvate both the morpholinium cation and the bromide anion. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Moderate to High | Strong dipole moments allow for good solvation of the cation. Solubility may be slightly lower than in protic solvents due to less effective solvation of the bromide anion. |

| Low Polarity / Halogenated | Dichloromethane, Chloroform | Moderate | Low to Moderate | Moderate polarity may allow for some dissolution, but likely not to the same extent as highly polar solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Very Low / Insoluble | Insufficient polarity to overcome the lattice energy of the ionic liquid. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | Insoluble | Van der Waals forces are too weak to disrupt the strong ionic interactions within the salt. |

Relative polarity values are based on established solvent polarity scales.[3][12]

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust and reproducible experimental methods. This section provides detailed protocols for two common and reliable techniques.

The Isothermal Shake-Flask Method followed by Gravimetric Analysis

This is a classic and straightforward method for determining the equilibrium solubility of a solid in a liquid.

References

- 1. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. nerd.wwnorton.com [nerd.wwnorton.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

understanding morpholinium-based ionic liquids

An In-depth Technical Guide to Morpholinium-Based Ionic Liquids

Abstract

Morpholinium-based ionic liquids (ILs) represent a distinct and highly versatile class of molten salts. Characterized by a saturated heterocyclic cation containing an oxygen atom, these compounds offer a unique combination of properties, including high thermal stability, wide electrochemical windows, and tunable solvency. Notably, the presence of the morpholine ring often imparts lower toxicity compared to more traditional imidazolium or pyridinium-based analogues, making them exceptionally promising for applications in sensitive fields such as drug development, biomedicine, and green catalysis. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of morpholinium ILs, offering researchers and industry professionals a detailed understanding of their scientific and practical potential.

The Core Architecture: Understanding the Morpholinium Cation

At the heart of these ionic liquids is the morpholinium cation, derived from morpholine. Unlike aromatic heterocyclic cations, the morpholinium ring is saturated. The most significant feature is the ether oxygen atom at the 4-position relative to the nitrogen atom.[1] This structural element is not merely passive; it fundamentally influences the IL's properties by introducing a site for hydrogen bonding, altering polarity, and potentially enhancing ionic conductivity.[1][2]

The properties of morpholinium ILs can be precisely tuned by modifying the two R groups on the nitrogen atom and by selecting different anions.[3] This "designability" allows for the creation of task-specific ILs with tailored characteristics for a wide range of applications, from catalysis to functional materials.[3][4]

Caption: General structure of a morpholinium-based ionic liquid.

Synthesis Methodologies: Crafting Morpholinium Ionic Liquids

The synthesis of morpholinium ILs is generally straightforward and can be accomplished through several high-yield pathways. The choice of method often depends on the desired anion and whether a protic or aprotic IL is the target.

Quaternization Reaction

This is the most common method for preparing aprotic morpholinium ILs. It involves the N-alkylation of a tertiary amine (e.g., N-methylmorpholine, N-ethylmorpholine) with an alkyl halide.[4] The reaction is typically performed under reflux in a suitable solvent.

Causality: The lone pair of electrons on the tertiary nitrogen atom of the morpholine derivative acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium salt—the morpholinium cation.

Experimental Protocol: Synthesis of N-Dodecyl-N-methylmorpholinium Iodide [5]

-

Reactant Setup: In a round-bottom flask, combine 4-methylmorpholine (0.181 mol), 1-chlorododecane (0.181 mol), potassium carbonate (K₂CO₃, 0.181 mol), and potassium iodide (KI, 0.090 mol) in acetonitrile.

-

Expert Insight: Potassium iodide is used here to facilitate an in-situ Finkelstein reaction, converting the less reactive 1-chlorododecane to the more reactive 1-iodododecane, thereby improving the overall reaction yield and rate.[5]

-

-

Reaction Conditions: Reflux the mixture at 75–80 °C for 24 hours under a nitrogen atmosphere with continuous stirring. The reaction should be protected from light.

-

Work-up: After cooling, filter the resulting residue. Evaporate the solvent from the filtrate under reduced pressure to obtain a viscous orange solution.

-

Purification: Add the viscous solution dropwise to vigorously stirred, ice-cooled ethyl acetate. This will cause the ionic liquid to precipitate.

-

Final Product: The resulting product, N-dodecyl-N-methylmorpholinium iodide, is isolated after drying. Purity is confirmed via NMR and mass spectrometry.[5]

Neutralization and Metathesis

This approach is highly efficient, cost-effective, and atom-economic, particularly for synthesizing protic ionic liquids (PILs) or for anion exchange.[5][6]

-

For Protic ILs: A simple acid-base neutralization reaction is performed between an N-alkylmorpholine and an acid (e.g., formic acid). The morpholine base is protonated by the acid, forming the morpholinium cation and the corresponding conjugate base as the anion.[6][7]

-

For Anion Exchange (Metathesis): A synthesized morpholinium halide salt (e.g., from quaternization) is reacted with a metal salt of the desired anion (e.g., Li[TFSI]) or passed through an ion-exchange resin. This swaps the initial anion for the desired one. A neutralization metathesis approach can also be used, where a morpholinium hydroxide intermediate is neutralized with the desired acid.[5]

References

- 1. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Ethyl-4-methylmorpholin-4-ium Bromide: From Synthesis to Modern Applications

For Immediate Release

Introduction to a Versatile Quaternary Ammonium Salt

4-Ethyl-4-methylmorpholin-4-ium bromide, also known by synonyms such as N-Ethyl-N-methylmorpholinium bromide, is a quaternary ammonium compound featuring a morpholine ring with ethyl and methyl groups attached to the nitrogen atom.[1][2] This structure imparts a permanent positive charge on the nitrogen, making it a cationic salt.[3] It typically appears as a white to off-white solid and is soluble in polar solvents like water and alcohols due to its ionic nature.[2] The compound is recognized for its role as a phase transfer catalyst and as a component in electrolyte solutions.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65756-41-4 | [6][7] |

| Molecular Formula | C₇H₁₆BrNO | [1][7] |

| Molecular Weight | 210.12 g/mol | [5][7] |

| Appearance | White to light yellow to dark green powder/crystal | [7] |

| Melting Point | 177 °C | [5] |

| Solubility | Soluble in polar solvents | [2] |

The Genesis of a Modern Catalyst: A Look into its Probable Origins

While the seminal publication detailing the first synthesis of this compound has not been identified in the current body of scientific literature, its emergence can be contextualized within the broader history of quaternary ammonium compounds. The study of these compounds dates back to the early 20th century, with their biocidal properties being a primary focus.[8] The development of various generations of quaternary ammonium salts, with modifications to the alkyl groups to enhance their properties, has been a continuous area of research.[8]

The applications of this compound as a phase transfer catalyst align with the development of this field. Phase transfer catalysis, a technique that facilitates reactions between reactants in different phases, gained prominence in the mid-20th century. Quaternary ammonium salts, due to their ability to transport anions from an aqueous phase to an organic phase, became a cornerstone of this technology. It is plausible that this compound was synthesized and investigated during this period of expanding research into novel phase transfer catalysts.

Synthesis and Characterization: A Methodological Approach

A standard method for the synthesis of this compound involves the quaternization of N-methylmorpholine with ethyl bromide. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the ethyl bromide.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via quaternization of N-methylmorpholine.

Materials:

-

N-Methylmorpholine

-

Ethyl bromide

-

Anhydrous diethyl ether (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-methylmorpholine in a suitable solvent such as anhydrous diethyl ether.

-

Slowly add a stoichiometric equivalent of ethyl bromide to the solution while stirring continuously.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, a solid precipitate of this compound will form.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Characterization: The identity and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Key Applications in Modern Science

This compound has found utility in several key areas of chemical research and development, primarily leveraging its properties as an ionic liquid and a phase transfer catalyst.

Phase Transfer Catalysis